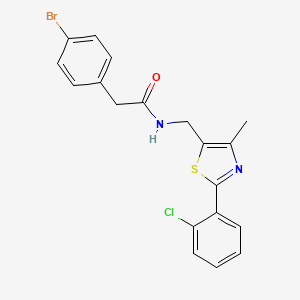
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, also known as BCTC, is a chemical compound that belongs to the acetamide class of compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is expressed in sensory neurons, and is involved in the perception of pain and temperature. BCTC has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders.
Mecanismo De Acción
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is involved in the perception of pain and temperature, and is activated by various stimuli such as heat, capsaicin, and acid. This compound binds to the TRPV1 receptor and prevents the activation of the channel by these stimuli, thereby reducing the perception of pain and temperature.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various preclinical studies. It has been shown to reduce pain and inflammation in animal models of inflammatory pain, neuropathic pain, and visceral pain. This compound has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide in lab experiments is its potent and selective antagonism of the TRPV1 receptor. This allows researchers to investigate the role of the TRPV1 receptor in pain and other sensory disorders, without the confounding effects of other receptors. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide and its potential therapeutic applications. One area of research is the development of more potent and selective TRPV1 antagonists, which may have improved analgesic effects and fewer side effects. Another area of research is the investigation of the role of the TRPV1 receptor in other physiological processes, such as inflammation and metabolism. Finally, the potential clinical applications of this compound and other TRPV1 antagonists should be investigated further, with a focus on their safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with 2-chloro-4-methylthiazole-5-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is then acetylated with acetic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature. This compound has been used in various preclinical studies to investigate the role of the TRPV1 receptor in pain and other sensory disorders.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTZTQSNRPHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


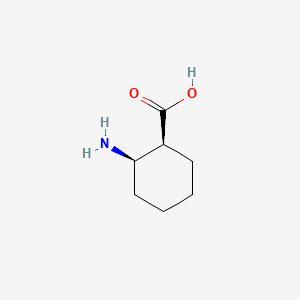
![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
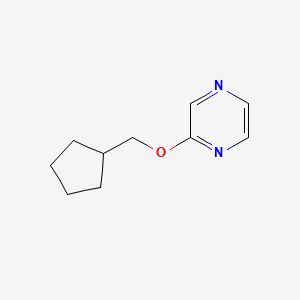
![4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2951451.png)
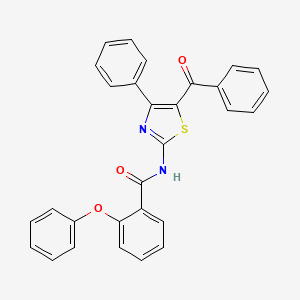
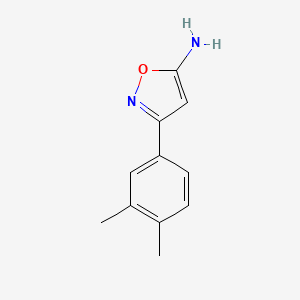

![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)


